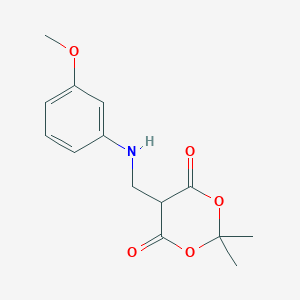
tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate (TBHA-1) is an organic compound that belongs to the family of piperidines. It is a synthetic compound that is widely used in scientific research due to its unique properties. TBHA-1 has been studied extensively in the fields of chemistry, biochemistry, and physiology, and has been found to have a variety of applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the construction of complex molecules. Its tert-butyl group can be easily deprotected under acidic conditions, revealing a free amine that can undergo further functionalization . The chiral centers at the 3R,4S positions are particularly valuable for constructing stereoselectively enriched frameworks, which are crucial in the synthesis of biologically active molecules.
Pharmacology
In pharmacological research, the compound’s amino and hydroxy functionalities make it a candidate for the synthesis of pharmacophores. These structural motifs are essential for drug design, as they can interact with biological targets to modulate their activity . The compound’s chirality also allows for the exploration of enantioselective effects on biological systems.
Medicinal Chemistry
Medicinal chemists utilize tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate to synthesize novel compounds with potential therapeutic effects. It is particularly useful in the development of peptidomimetics—molecules that mimic the structure of peptides and can inhibit or mimic protein-protein interactions .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions. Its structure can be incorporated into substrates to investigate the specificity and mechanism of enzymes that target similar motifs. This can provide insights into enzyme function and aid in the design of enzyme inhibitors .
Agriculture
The compound’s derivatives may find applications in the development of agrochemicals. By modifying its structure, researchers can create new compounds that could serve as herbicides, pesticides, or growth regulators, contributing to increased agricultural productivity .
Material Science
In material science, the compound’s functional groups allow for its incorporation into polymers or as a linker in metal-organic frameworks (MOFs). These materials have a wide range of applications, from catalysis to gas storage .
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQURLQDYAJECW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















